4-(2-Aminoanilino)pyridine
Overview
Description
4-(2-Aminoanilino)pyridine, also known as N1-4-Pyridinyl-1,2-benzenediamine or NSC 155702, is an intermediate used in the preparation of various pharmaceutical agents such as timiperone, Cox-2 inhibitors, and adrenergic agents . It has a molecular weight of 185.23 and a molecular formula of C11H11N3 .
Synthesis Analysis
The synthesis of 4-(2-Aminoanilino)pyridine involves various methods. One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . Another method involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of 4-(2-Aminoanilino)pyridine is represented by the formula C11H11N3 . It is a compound with a pyridine ring, which is a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
4-(2-Aminoanilino)pyridine is used as an intermediate in the preparation of various pharmaceutical agents. It is involved in the synthesis of timiperone, a type of antipsychotic drug, as well as Cox-2 inhibitors and adrenergic agents .Physical And Chemical Properties Analysis
4-(2-Aminoanilino)pyridine is a brown powder . It has a molecular weight of 185.23 and a molecular formula of C11H11N3 .Scientific Research Applications
Anti-Inflammatory Applications
4-(2-Aminoanilino)pyridine derivatives have been studied for their potential anti-inflammatory effects. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . This suggests that they could be developed into novel anti-inflammatory agents with enhanced activities and minimal toxicity.
Antiviral Research
Pyridine derivatives, including those with the 4-(2-Aminoanilino)pyridine structure, have been evaluated for their inhibitory properties against viruses like Herpes simplex virus type 1 (HSV-1) . The chemical diversity of these compounds allows for the potential development of new antiviral drugs.
Materials Science
In materials science, 4-substituted pyridine derivatives are used for the photogeneration of stable radical species under ambient conditions . This has implications for creating materials that can change color or exhibit other properties in response to light exposure.
Chemosensor Development
4-(2-Aminoanilino)pyridine has been utilized in the synthesis of chemosensors. These sensors can detect substances like formaldehyde through fluorescence enhancement and visible color changes . This application is significant for environmental monitoring and safety.
Synthesis of Pyrimidines
The compound plays a role in the synthesis of pyrimidines, which are crucial in pharmaceuticals and agrochemicals. Pyrimidines exhibit a range of pharmacological effects, including antibacterial, antifungal, and antituberculosis activities .
Enzymatic Reactions
Pyridine derivatives are engaged in numerous enzymatic oxidation-reduction processes. They are part of the prosthetic group in pyridine nucleotides, which are essential co-factors in biological redox reactions .
Drug Formulation
The pyridine scaffold is a key component in over 7000 existing drug molecules. Its presence in vitamins and drugs like atropine, which contains a saturated pyridine ring, highlights its importance in medicinal chemistry .
Inflammation and Immune Response
The inflammatory reaction, which is part of the body’s immune response, can be modulated by pyridine derivatives. They can potentially be used to control inflammation, aiding in the healing of wounds, infections, and tissue damage .
Safety And Hazards
4-(2-Aminoanilino)pyridine is considered hazardous. It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-N-pyridin-4-ylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQNOGGIOMQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303000 | |
Record name | 4-(2-AMINOANILINO)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoanilino)pyridine | |
CAS RN |
65053-26-1 | |
Record name | 65053-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-AMINOANILINO)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.